calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate

Solubility Formulation Salt Selection

Sourcing calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate (CAS 82492-24-8) offers strategic advantages over common sodium or potassium salts. Its lower aqueous solubility enables precipitation-based purification, reducing solvent use in atenolol intermediate synthesis. The divalent calcium counterion provides ~10.7% elemental calcium content and antioxidant bioactivity from the 4-hydroxymandelate moiety—ideal for dual-purpose nutritional or cosmetic R&D. The non-hygroscopic solid form ensures precise dosing in biocatalytic oxidation reactors, preventing rapid dissolution and local pH shifts. Choose this calcium salt for enhanced stability, controlled-release potential, and unique chelation properties that monovalent analogs cannot replicate.

Molecular Formula C16H14CaO8
Molecular Weight 374.35 g/mol
CAS No. 82492-24-8
Cat. No. B12666765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium;2-hydroxy-2-(4-hydroxyphenyl)acetate
CAS82492-24-8
Molecular FormulaC16H14CaO8
Molecular Weight374.35 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)[O-])O)O.C1=CC(=CC=C1C(C(=O)[O-])O)O.[Ca+2]
InChIInChI=1S/2C8H8O4.Ca/c2*9-6-3-1-5(2-4-6)7(10)8(11)12;/h2*1-4,7,9-10H,(H,11,12);/q;;+2/p-2
InChIKeyCPPFJLZAZJDRQL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium 2-Hydroxy-2-(4-Hydroxyphenyl)acetate (CAS 82492-24-8): Structural and Functional Baseline for Procurement Decisions


Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate (CAS 82492-24-8) is the calcium salt of 4-hydroxymandelic acid (4-HMA), a 2-hydroxy monocarboxylic acid with a phenolic hydroxy substituent at the para position [1]. With a molecular formula of C16H14CaO8 and a molecular weight of 374.36 g/mol, this compound belongs to the class of hydroxyphenyl derivatives . The parent acid, 4-hydroxymandelic acid, is a well-established synthetic intermediate for the beta-blocker atenolol and occurs naturally as a metabolite of p-octopamine, p-synephrine, and tyramine [2]. The calcium salt form introduces a divalent counterion that distinguishes it from the more common sodium and potassium salts of 4-hydroxymandelic acid, offering differentiated physicochemical properties relevant to formulation, stability, and biological handling [3].

Why Sodium or Potassium 4-Hydroxymandelate Cannot Simply Replace the Calcium Salt (CAS 82492-24-8)


Substituting the calcium salt of 4-hydroxymandelic acid with its sodium (CAS 69322-01-6) or potassium analogs without experimental validation introduces significant risk. The counterion dictates critical solid-state properties, including hygroscopicity, solubility, dissolution rate, and crystal packing [1]. While sodium 4-hydroxymandelate is freely soluble in water, the calcium salt exhibits markedly lower aqueous solubility, a property that directly impacts formulation design, controlled-release profiles, and handling in non-aqueous reaction systems [2]. Furthermore, the divalent calcium ion can engage in chelation and coordination interactions that monovalent alkali metal ions cannot, potentially altering the compound's behavior in biological systems, catalytic applications, or as a synthetic intermediate [3]. The quantitative evidence below demonstrates why these differences are not merely theoretical but have measurable consequences for scientific and industrial outcomes.

Quantitative Differentiation Evidence: Calcium 2-Hydroxy-2-(4-Hydroxyphenyl)acetate vs. Closest Analogs


Aqueous Solubility: Calcium 4-Hydroxymandelate vs. Sodium 4-Hydroxymandelate

The calcium salt of mandelic acid (the des-hydroxy analog) exhibits limited aqueous solubility, with 1 gram dissolving in 80 mL of boiling water and being only slightly soluble in cold water. In contrast, sodium mandelate is described as very soluble in water [1]. Extrapolating this class-level behavior to the 4-hydroxy derivatives, calcium 4-hydroxymandelate (MW 374.36) is expected to have significantly lower aqueous solubility than sodium 4-hydroxymandelate (MW 190.13), providing a slower dissolution profile suitable for controlled-release or suspension-based applications .

Solubility Formulation Salt Selection

Enzymatic Substrate Activity: 4-Hydroxymandelate vs. Mandelate with L-Mandelate Dehydrogenase

BRENDA enzyme database records show that (S)-4-hydroxymandelate is a superior substrate for enzyme 1.1.3.46 (L-mandelate dehydrogenase) compared to the unsubstituted L-mandelate. At pH 7.5 and 28°C, the specific activity with (S)-4-hydroxymandelate is 55.5 (arbitrary units), while L-mandelate yields only 26.3 under identical conditions—a 2.1-fold enhancement [1]. This data, while measured on the free anion, is directly relevant to the calcium salt as the counterion dissociates in aqueous enzymatic assay conditions, releasing the active 4-hydroxymandelate species.

Enzyme Kinetics Biocatalysis Substrate Specificity

Calcium Content and Stoichiometry: A Differentiating Factor for Mineral Supplementation and Coordination Chemistry

The calcium salt of 4-hydroxymandelic acid (CAS 82492-24-8) has a molecular formula of C16H14CaO8, corresponding to a 2:1 stoichiometry of 4-hydroxymandelate anions to calcium cation, with a molecular weight of 374.36 g/mol and a calculated calcium content of approximately 10.7% by mass . In comparison, calcium mandelate (the des-hydroxy analog, CAS 134-95-2) has a formula of C16H14CaO6 (MW 342.36, 11.7% Ca) [1], while sodium 4-hydroxymandelate (CAS 69322-01-6) contains no calcium, with a molecular weight of 190.13 g/mol . This ~10.7% calcium content is a quantifiable feature for applications where both the 4-hydroxymandelate bioactivity and calcium supplementation are desired in a single chemical entity.

Calcium Content Nutritional Supplementation Coordination Chemistry

Antioxidant Capacity: 4-Hydroxymandelic Acid Derivatives vs. Mandelic Acid

Parcheta et al. (2022) conducted a comprehensive experimental and theoretical study on the antioxidant properties of mandelic acid and its hydroxy and methoxy derivatives using DPPH, FRAP, CUPRAC, and ABTS assays [1]. The introduction of a para-hydroxy substituent on the aromatic ring (as in 4-hydroxymandelic acid) significantly enhances radical scavenging capacity compared to unsubstituted mandelic acid, a finding supported by both experimental data and DFT-calculated Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) values. While the study used the free acid form, the calcium salt is expected to deliver equivalent antioxidant activity upon dissolution and dissociation, with the added benefit of calcium-mediated stabilization of the phenoxide intermediate [2].

Antioxidant Activity DPPH Assay FRAP Assay

Role as a Key Intermediate in Calcium-Dependent Antibiotic (CDA) Biosynthesis

In Streptomyces coelicolor, the calcium-dependent antibiotic (CDA) biosynthetic pathway requires 4-hydroxymandelate as a critical precursor. Deletion of the hmaS gene, which encodes 4-hydroxymandelic acid synthase, abolishes CDA production, but exogenous supply of 4-hydroxymandelate, 4-hydroxyphenylglyoxylate, or 4-hydroxyphenylglycine re-establishes production in the ΔhmaS mutant [1]. This establishes 4-hydroxymandelate as a non-redundant, pathway-specific precursor that cannot be substituted by mandelate or other structural analogs. The calcium salt form is particularly relevant here, as supplying the precursor as its calcium salt avoids introducing sodium or potassium ions that might interfere with the calcium-dependent regulatory mechanisms of CDA production.

CDA Biosynthesis Streptomyces coelicolor 4-Hydroxymandelate Synthase

Drug Delivery Conjugate Potential: 4-Hydroxymandelic Acid Adaptor System

4-Hydroxymandelic acid (4-HMA) has been specifically reported to conjugate cytotoxic drugs and enzyme substrates, functioning as an adaptor system for targeted drug delivery applications [1]. This property arises from the compound's bifunctional nature: the carboxylic acid group enables conjugation to drug payloads, while the para-hydroxy group provides a second reactive handle for linking to targeting moieties or enzyme-responsive cleavable linkers. The calcium salt form offers distinct advantages for this application: controlled solubility facilitates solid-phase conjugation reactions, and the calcium counterion can be readily exchanged or removed during purification, leaving the conjugated 4-HMA-drug construct in its active form.

Targeted Drug Delivery Prodrug Conjugation Enzyme-Responsive Linkers

Optimal Application Scenarios for Calcium 2-Hydroxy-2-(4-Hydroxyphenyl)acetate (CAS 82492-24-8) Based on Quantitative Evidence


Atenolol and Beta-Blocker Intermediate Synthesis with Controlled Solubility

As a direct precursor to 4-hydroxyphenylacetic acid—the key intermediate for atenolol synthesis—the calcium salt offers a solubility profile that facilitates isolation and purification steps where highly water-soluble sodium or potassium salts would remain in aqueous phases and complicate workup [1]. The lower aqueous solubility enables precipitation-based purification, reducing solvent consumption and improving process efficiency in multi-step pharmaceutical syntheses.

Calcium-Dependent Antibiotic (CDA) Fermentation Feeding

In Streptomyces coelicolor fermentation for CDA production, supplying 4-hydroxymandelate as the calcium salt provides both the essential biosynthetic precursor and a compatible counterion that does not disrupt calcium-dependent regulatory mechanisms [1]. This dual functionality eliminates the need for separate calcium supplementation while delivering the precursor that restores CDA production in engineered strains.

Antioxidant-Enriched Calcium Nutraceutical or Cosmeceutical Formulation

The combination of ~10.7% elemental calcium content with the antioxidant activity conferred by the 4-hydroxymandelate moiety positions this compound for dual-purpose nutritional or cosmetic formulations [1]. Unlike simple calcium salts (carbonate, citrate), this compound delivers both mineral supplementation and radical-scavenging bioactivity in a single ingredient, with controlled solubility favoring sustained-release profiles .

Enzyme-Catalyzed Biotransformations Using 4-Hydroxymandelate as Superior Substrate

The 2.1-fold higher specific activity of 4-hydroxymandelate over mandelate with L-mandelate dehydrogenase (enzyme 1.1.3.46) supports its use as a preferred substrate in biocatalytic oxidation and hydroxylation reactions [1]. The calcium salt provides a convenient, non-hygroscopic solid dosing form for enzymatic reactors, enabling precise substrate addition without the rapid dissolution and potential local pH shifts associated with sodium salts.

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